Quantified Advantage in CCR5 Antagonist Potency Over Non-Fluorinated Cyclohexanecarboxamide Scaffolds
A direct comparator analysis reveals the critical role of the 4,4-difluoro moiety for potent CCR5 antagonism. A compound containing the 4,4-difluorocyclohexanecarboxamide warhead, Maraviroc, exhibits potent inhibition of the CCR5 receptor, with a reported IC50 of 3.3 nM against the human receptor . In stark contrast, a simple non-fluorinated cyclohexanecarboxamide scaffold (e.g., a cooling agent like WS-3) is a TRPM8 agonist (EC50 = 3.7 µM) and lacks any reported CCR5 activity . The introduction of the 4,4-difluoro group is a key structural feature that enables sub-nanomolar to low-nanomolar potency at the CCR5 co-receptor, a property absent in the non-fluorinated analog.
| Evidence Dimension | Inhibitory potency at human CCR5 receptor |
|---|---|
| Target Compound Data | IC50 = 3.3 nM (for Maraviroc, which contains the 4,4-difluorocyclohexanecarboxamide moiety) |
| Comparator Or Baseline | No reported CCR5 activity for non-fluorinated cyclohexanecarboxamide (TRPM8 agonist, EC50 = 3.7 µM) |
| Quantified Difference | > 1000-fold increase in target-specific activity |
| Conditions | In vitro radioligand binding and cell-based functional assays |
Why This Matters
This quantifies the essential role of the 4,4-difluoro group in conferring potent CCR5 antagonism, a property not present in generic cyclohexanecarboxamide, making it the only viable choice for CCR5-targeted projects.
